molecular formula C9H5F3O2 B8085086 6-(Trifluoromethyl)benzofuran-3(2H)-one

6-(Trifluoromethyl)benzofuran-3(2H)-one

Cat. No. B8085086
M. Wt: 202.13 g/mol
InChI Key: NYPVXCUFWKLCLX-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C9H5F3O2 and its molecular weight is 202.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Trifluoromethyl)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Trifluoromethyl)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Identification in Chemical Products : "6-(2-aminopropyl)benzofuran (6-APB)" was identified in products purchased from online vendors of 'research chemicals'. It is important to note that 6-APB is structurally related to 6-(Trifluoromethyl)benzofuran-3(2H)-one and is used to produce stimulant and entactogenic effects (Stańczuk et al., 2013).

  • Synthesis and Reactions : The synthesis and reactions of 2- and 3-(Trifluoromethyl) benzofurans have been explored. These compounds were synthesized by reacting bromobenzofurans with trifluoromethyliodide. This research contributes to understanding the chemical properties and potential applications of trifluoromethyl benzofurans, including 6-(Trifluoromethyl)benzofuran-3(2H)-one (Kobayashi et al., 1977).

  • Structural and Spectroscopic Properties : Structural optimization, electronic and vibrational properties of benzofuran-carboxylic acids derivatives, including those similar to 6-(Trifluoromethyl)benzofuran-3(2H)-one, have been investigated. This research contributes to understanding their potential applications in various fields, including biological activities (Sagaama et al., 2020).

  • Wittig Reaction Applications : Benzofuran-3(2H)-ones, similar to the compound , have been utilized in Wittig reactions to synthesize functionally substituted benzofurans. These reactions are significant in organic synthesis and pharmaceutical research (Chan et al., 1975).

  • Photoreactions Study : The photoreactions of 3-diazo-3H-benzofuran-2-one, which is structurally related to 6-(Trifluoromethyl)benzofuran-3(2H)-one, have been studied. This research is significant for understanding the photochemical properties of benzofuran derivatives (Chiang et al., 2003).

  • Trifluoromethylthio Derivatives Synthesis : Research has been conducted on a facile route to synthesize 3-((trifluoromethyl)thio)benzofurans, which may have potential applications in various fields including pharmaceutical and material science (Sheng et al., 2014).

properties

IUPAC Name

6-(trifluoromethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O2/c10-9(11,12)5-1-2-6-7(13)4-14-8(6)3-5/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPVXCUFWKLCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)benzofuran-3(2H)-one

Synthesis routes and methods

Procedure details

A mixture of acetic acid 6-trifluoromethyl-benzofuran-3-yl ester (15 g), methanol (100 ml), water (53.8 ml) and 1 N HCl (18.8 ml) was heated at reflux for 6 hrs. Mixture was cooled to room temperature. Crude product was evaporated in vacuo and purified by chromatography to give product 6a (Hexane:EA=18:1).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
18.8 mL
Type
reactant
Reaction Step One
Name
Quantity
53.8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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